Flamprop-isopropyl

Beschreibung

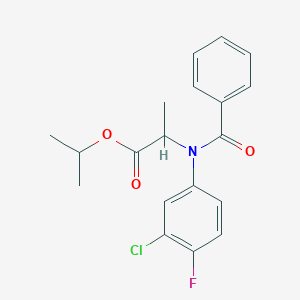

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVXBIIHQGXQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041977 | |

| Record name | Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52756-22-6 | |

| Record name | Flamprop-isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D,L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ZX2H5250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flamprop-isopropyl can be synthesized through several methods, depending on the desired purity and application. One common method involves the reduction of boron compounds such as boron trichloride (BCl₃) with hydrogen gas at high temperatures. This process typically requires a heated tantalum filament to achieve the necessary reaction conditions .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reduction processes. The reduction of boron oxide (B₂O₃) with magnesium is a widely used method. This process involves heating the reactants to high temperatures to facilitate the reduction reaction, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Flamprop-isopropyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s electron-deficient nature, which makes it highly reactive with other elements and compounds .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions involving this compound often use hydrogen gas (H₂) as the reducing agent.

Substitution: Substitution reactions with this compound can involve halogenation, where halogens such as chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms in the compound.

Major Products Formed

The major products formed from these reactions include boric acid, boron oxides, and various halogenated boron compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Flamprop-isopropyl is an isopropyl ester of a chiral compound, characterized by its structure . It operates primarily as a selective herbicide targeting specific weed species while minimizing damage to cultivated crops. Its mode of action involves inhibiting the growth of certain plants by affecting their metabolic pathways, particularly during critical growth stages when competition with crops is most effective .

Scientific Research Applications

- Foliar Uptake Studies : Research has demonstrated that this compound's uptake by various crops, such as wheat and barley, is influenced by environmental conditions and the application method. Studies indicate that the compound does not readily partition into leaf surface waxes but instead crystallizes on the surface, creating a stable deposit that can penetrate leaf tissues over time .

- Residue Analysis : Analytical studies have focused on measuring residues of this compound in soil following its application. These studies provide insights into its persistence and degradation in agricultural environments, which is crucial for understanding its long-term effects on soil health and crop safety .

- Environmental Impact Assessments : this compound has been evaluated for its toxicity to non-target organisms. It is noted to be moderately toxic to aquatic species and poses some risk to birds and earthworms. However, it exhibits low oral toxicity to mammals, including humans .

Case Study 1: Efficacy in Weed Management

A field trial conducted in the UK assessed this compound's effectiveness against wild oats in wheat crops. The results indicated significant reductions in weed populations when applied at optimal growth stages of both the crop and the weeds. This study highlighted the importance of timing in herbicide applications for maximizing efficacy while minimizing crop injury .

Case Study 2: Environmental Fate

In France, research focused on the environmental fate of this compound revealed its persistence in soil and potential for groundwater leaching due to low water solubility. Monitoring programs have been established to track its residues in agricultural systems, emphasizing the need for careful management practices to mitigate environmental risks .

Data Tables

| Property | Description |

|---|---|

| Chemical Structure | |

| Solubility | Low aqueous solubility |

| Toxicity | Moderately toxic to aquatic organisms; low toxicity to mammals |

| Persistence | Moderately persistent in soils; potential for groundwater leaching |

| Application Method | Crop Type | Weed Target | Effectiveness |

|---|---|---|---|

| Foliar Spray | Wheat | Wild Oats | High |

| Soil Application | Barley | Various Grasses | Moderate |

Wirkmechanismus

The mechanism of action of Flamprop-isopropyl involves its interaction with molecular targets and pathways within cells. This compound can bind to specific proteins and enzymes, altering their activity and influencing cellular processes. This interaction is mediated by the compound’s ability to form stable covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Flamprop-isopropyl belongs to the arylalanine herbicide family, sharing a benzoyl-fluoroaniline backbone with analogs like flamprop-methyl , flamprop-M-isopropyl , and benzoylprop-ethyl . Key differences include:

| Compound | Substituent (R) | Molecular Weight | Retention Time (GC-MS) | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|---|---|---|

| This compound | Isopropyl ester | 363.81 | 12.5 min | 6–8 days |

| Flamprop-methyl | Methyl ester | 336.22 | 11.1 min | 3–4 days |

| Benzoylprop-ethyl | Ethyl ester | 357.80 | N/A | 10–12 days |

- Ester Group Influence : The isopropyl group in this compound enhances lipophilicity compared to the methyl ester in flamprop-methyl, improving cuticular penetration in grasses but reducing hydrolysis stability .

- Chirality : this compound’s (R)-enantiomer is herbicidally active, whereas flamprop-M-isopropyl (a methyl-substituted variant) shows distinct stereochemical interactions with plant acetyl-CoA carboxylase (ACCase) .

Efficacy and Selectivity

Field trials comparing this compound with analogs highlight its dependence on crop competitiveness and application timing :

- In 1976 UK trials, this compound achieved >90% control of Avena fatua when applied at the 2–3 leaf stage, outperforming benzoylprop-ethyl but requiring synergistic crop competition for optimal results .

- Difenzoquat, a non-ester herbicide, provided more consistent control across varying temperatures but lacked this compound’s crop safety in barley .

- Flamprop-methyl exhibited faster degradation (half-life ~3 days vs. 6–8 days for this compound), necessitating earlier application but posing higher volatility risks .

Environmental and Metabolic Behavior

- Hydrolysis : this compound degrades 6x slower than flamprop-methyl at pH 7, forming stable flamprop acid as the primary metabolite. Benzoylprop-ethyl, with an ethyl ester, resists hydrolysis but accumulates in anaerobic soils .

- Mammalian Metabolism : Unlike flamprop-M-isopropyl (excreted 70% in urine), this compound is primarily fecal-excreted (76–90% in rats; 53% in dogs) due to esterase-resistant isopropyl groups .

- Residue Detection : this compound’s GC-MS retention time (12.5 min ) and mass fragments (m/z 364.1 → 304.1 ) distinguish it from flamprop-methyl (11.1 min; m/z 336.2 → 303.9 ) in residue analysis .

Synergistic Use

This compound is often combined with fluroxypyr (a synthetic auxin) to broaden weed control spectra. In 1986 trials, this mixture enhanced selectivity in winter cereals, reducing Galium aparine (cleavers) infestations by 85% without crop injury . In contrast, flamprop-M-isopropyl is typically used solo due to its narrow target range .

Biologische Aktivität

Flamprop-isopropyl, a synthetic herbicide belonging to the arylalanine class, is primarily used for controlling wild oats and other grass weeds in various crops. Its chemical structure is identified as isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, with the molecular formula . Despite its efficacy, this compound has been discontinued due to concerns regarding environmental impact and human health.

This compound operates as a post-emergence herbicide , selectively targeting specific weed species. Its mode of action involves the inhibition of cell elongation, which disrupts normal plant growth processes. Research indicates that its biological activity is approximately twice that of benzoylprop, making it particularly effective against wild oat species .

Efficacy Against Weeds

Field studies have demonstrated that this compound exhibits significant herbicidal activity when applied at appropriate growth stages of target weeds. The compound is absorbed through the leaves, leading to systemic effects within the plant. Its selectivity allows it to effectively control undesirable grasses while minimizing damage to crops .

Toxicological Profile

This compound has been characterized by a moderate toxicity profile :

- Mammalian Toxicity : It has low toxicity to mammals, with no serious health risks identified for humans under typical exposure scenarios. However, there are concerns about potential bioaccumulation in organisms .

- Ecotoxicity : The compound is moderately toxic to non-target species including birds, aquatic organisms, honeybees, and earthworms. This raises concerns regarding its environmental persistence and potential impacts on biodiversity .

Environmental Fate

This compound demonstrates low water solubility and moderate soil persistence. Its volatility raises concerns about leaching into groundwater, which could contribute to environmental contamination over time. The compound's breakdown products have not been extensively studied, leaving gaps in understanding its long-term ecological impact .

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 52756-22-6 |

| Solubility | Low in water |

| Toxicity (Mammals) | Low |

| Toxicity (Aquatic Organisms) | Moderate |

Ecotoxicological Effects

| Organism Type | Toxicity Level |

|---|---|

| Birds | Moderately toxic |

| Aquatic organisms | Moderately toxic |

| Honeybees | Moderately toxic |

| Earthworms | Moderately toxic |

Field Trials

In a series of field trials conducted in various agricultural settings, this compound was applied at different growth stages of wild oats. Results indicated a significant reduction in weed biomass compared to untreated controls. The trials highlighted the importance of timing and application rates in maximizing herbicidal efficacy.

Laboratory Studies

Laboratory studies focused on the physiological effects of this compound on target plants revealed that treated plants exhibited stunted growth and chlorosis within days of application. The compound's ability to inhibit cell elongation was confirmed through controlled experiments measuring plant height and leaf area.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Flamprop-isopropyl?

Answer:

Synthesis of this compound requires adherence to herbicide-specific protocols. Key steps include:

- Synthesis : Reacting 3-chloro-4-fluorophenylalanine derivatives with isopropyl chloroformate under controlled pH (8–9) and temperature (20–25°C) to optimize esterification .

- Characterization : Use HPLC for purity assessment (>98%) and NMR (¹H/¹³C) to confirm structural integrity, particularly the ester linkage and trifluoromethyl groups .

- Reproducibility : Document reaction conditions (solvent, catalyst, stoichiometry) in the "Experimental" section of manuscripts, following journal guidelines for clarity and replicability .

Basic: How can researchers validate analytical methods for detecting this compound in environmental matrices?

Answer:

Method validation involves:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate this compound from water/soil samples .

- Instrumentation : LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity (LOD ≤ 0.1 µg/L) .

- Validation Metrics : Calculate recovery rates (70–120%), inter-day precision (RSD < 15%), and matrix effects using spike-and-recovery experiments .

Advanced: How to address contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., 3987 mg/L in Handbook of Aqueous Solubility Data vs. unspecified in regulatory assessments ) arise from:

- Experimental Variables : Temperature (20°C vs. 25°C), pH (neutral vs. acidic/basic conditions), and solvent purity.

- Resolution Strategy : Conduct comparative studies under standardized conditions (OECD 105 guidelines) and report detailed metadata (e.g., particle size, agitation method) .

Advanced: What methodologies are suitable for investigating this compound’s degradation pathways in soil?

Answer:

Advanced degradation studies require:

- Hydrolysis/Photolysis : Expose this compound to UV light (λ = 254 nm) and varying pH buffers (3–9), followed by LC-HRMS to identify metabolites like flamprop acid .

- Soil Microcosms : Incubate soil samples (20°C, 60% moisture) and quantify degradation products (e.g., MCPA analogues) via isotope dilution assays .

- Data Interpretation : Use kinetic models (first-order decay) to estimate half-lives and assess environmental persistence .

Advanced: How to design dose-response experiments to evaluate this compound’s efficacy against herbicide-resistant weeds?

Answer:

- Experimental Design :

- Contradiction Management : Compare results with historical data to identify shifts in resistance thresholds .

Advanced: What strategies can resolve the lack of toxicological reference values for this compound in regulatory risk assessments?

Answer:

- Data Generation : Conduct acute/chronic toxicity tests (OECD 207: Daphnia magna, OECD 203: fish) to derive LC₅₀/NOEC values .

- Read-Across Approaches : Use toxicity data from structurally similar herbicides (e.g., flamprop-methyl) with adjustments for isopropyl group bioavailability .

- Regulatory Advocacy : Submit findings to agencies (e.g., EFSA) to update risk assessment frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.